2,4,5-Trifluorotoluene
Overview
Description
2,4,5-Trifluorotoluene (TFT) is an organic compound that is used in a variety of applications, including as a solvent, as a reagent, and as a building block for other compounds. It has a unique combination of physical and chemical properties that make it an attractive choice for a wide range of applications.
Scientific Research Applications
Molecular Structure and Internal Rotation
- The microwave rotational spectra of 2,4,5-trifluorotoluenes have been extensively studied. For instance, research by Nair et al. (2020) analyzed the spectra in the lowest torsional state, yielding insights into rotational constants, centrifugal distortion constants, and barriers to methyl rotation. This information is crucial for understanding the molecular structure and behavior of such compounds in various states (Nair, Herbers, Obenchain, & Grabow, 2020).
Coordination Chemistry and Synthesis
- The coordination of 2,4,5-trifluorotoluene with metals like molybdenum has been explored for synthesizing various organic compounds. Myers et al. (2017) described the formation of complexes involving this compound, which are significant for synthesizing functionalized cyclohexadienes, demonstrating the compound's versatility in organic synthesis (Myers, Smith, Dakermanji, Wilde, Wilson, Shivokevich, & Harman, 2017).
Nuclear Magnetic Resonance (NMR) Spectroscopy
- The NMR spectral parameters of this compound have been analyzed to understand its chemical shifts and coupling constants. Such studies, as reported by Kostelnik et al. (1969), provide deep insights into the electronic environment and molecular dynamics of this compound (Kostelnik, Williamson, Wisnosky, & Castellano, 1969).
Photochemical and Oxidative Reactions
- Research has also delved into the photolytic and OH radical-induced oxidation of fluorinated aromatic compounds like this compound. Leitner et al. (1996) conducted experiments to understand the kinetics and mechanisms of these reactions, which are crucial for applications in environmental chemistry and pollution control (Leitner, Gombert, Abdessalem, & Dore, 1996).
Chemical Engineering and Process Optimization
- The compound has been used in the development of continuous flow synthesis methods, as exemplified by the work of Deng et al. (2015), who reported a microflow process for synthesizing 2,4,5-trifluorobenzoic acid. Such studiesare critical for advancing chemical manufacturing processes, demonstrating how this compound can be used in the efficient and scalable production of valuable intermediates (Deng, Shen, Zhao, Yan, & Zhang, 2015).
Electrophoretic Display Technology
- In the field of display technology, trifluorotoluene, a related compound, has been utilized as a liquid suspending fluid for electrophoretic display (EPD). The work of Li et al. (2016) investigated the stability, chargeability, and response time of electrophoretic particles in a trifluorotoluene system, contributing to the development of high-performance EPD devices (Li, Qin, Feng, Fang, & Meng, 2016).
Fluorous Synthesis
- Benzotrifluoride derivatives like this compound are used as solvents in fluorous synthesis. Maul et al. (1999) highlighted their role in both traditional organic and fluorous synthesis, underscoring their environmental friendliness and versatility in various chemical reactions (Maul, Ostrowski, Ublacker, Linclau, & Curran, 1999).
Plasma-Enhanced Chemical Vapor Deposition
- Trifluorotoluene has also been used in producing films through plasma-enhanced chemical vapor deposition (PECVD). Durrant et al. (1996) studied the creation of films from trifluorotoluene/hydrogen and trifluorotoluene/tetrafluoromethane mixtures, providing insights into the potential of this compound in advanced material fabrication (Durrant, Landers, Kleiman, Castro, & Moraes, 1996).
Mechanism of Action
Target of Action
It is known that 2,4,5-trifluorotoluene is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals .
Mode of Action
It is known that this compound is used in standard acylation, tosylation, and silylation reactions . These reactions involve the interaction of this compound with other compounds, leading to changes in their chemical structure.
Result of Action
It is known that this compound is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals , suggesting that it may have a variety of effects depending on the specific context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its boiling point is 103.46 °C , indicating that it may evaporate at high temperatures. Furthermore, its solubility in water is less than 0.1 g/100 mL at 21 °C , suggesting that its action may be influenced by the presence of water or other solvents.
Biochemical Analysis
Biochemical Properties
It is known that trifluorotoluene molecules can generate difluorobenzyl radicals when subjected to corona discharge . These radicals could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
It is known that trifluorotoluene can generate difluorobenzyl radicals , which could potentially influence cell function by interacting with various cellular components
Molecular Mechanism
It is known that trifluorotoluene can generate difluorobenzyl radicals , which could potentially interact with various biomolecules. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported in the literature.
Properties
IUPAC Name |
1,2,4-trifluoro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEAYXBIJAYBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591805 | |
Record name | 1,2,4-Trifluoro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-34-7 | |
Record name | 1,2,4-Trifluoro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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